N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 3-chlorophenyl substituent and a 3,4,5-triethoxybenzamide group. The thienopyrazole moiety is a bicyclic system combining thiophene and pyrazole rings, which are known for their pharmacological relevance in drug discovery, particularly as kinase inhibitors or anti-inflammatory agents . The 5-oxido group (sulfoxide) may modulate redox properties or hydrogen-bonding capacity, impacting reactivity and pharmacokinetics .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O5S/c1-4-31-20-10-15(11-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-8-16(25)12-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOWSPRCIIGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 504 g/mol. It features a thieno[3,4-c]pyrazole core linked to a triethoxybenzamide group. The presence of the chlorophenyl moiety enhances its potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the thieno[3,4-c]pyrazole framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the triethoxybenzamide group : This step usually involves acylation reactions that attach the benzamide moiety to the pyrazole structure.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives, which include our compound of interest. For instance, research demonstrated that these compounds effectively reduced oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models (e.g., Clarias gariepinus). The alterations in erythrocyte morphology were significantly mitigated by treatment with thieno[2,3-c]pyrazole compounds, indicating their protective effects against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer properties. They have shown potential as inhibitors of various kinases involved in cancer progression. Specifically, compounds from this class have been noted for their ability to inhibit Aurora kinases, which are critical for cell division and are often overexpressed in cancers .
Anti-inflammatory Effects
The anti-inflammatory activity of these compounds has been documented as well. Thieno[2,3-c]pyrazoles exhibit significant inhibition of phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Interaction with specific protein targets : These may include kinases and other enzymes critical for cellular signaling pathways.
- Antioxidant activity : By scavenging free radicals and reducing oxidative stress.
Case Studies and Research Findings
- Study on Erythrocyte Protection : A study involving Clarias gariepinus demonstrated that thieno[2,3-c]pyrazole compounds significantly reduced erythrocyte malformations caused by toxic exposure .
- Anticancer Research : In vitro studies have shown that certain thieno derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature
lists benzothiazole-acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide , which share functional similarities with the target compound. Key differences include:
- Core Structure: The benzothiazole core in compounds lacks the pyrazole ring present in the thienopyrazole system. Benzothiazoles are associated with antitumor and antimicrobial activities, whereas thienopyrazoles are explored for kinase inhibition .
- Substituents : The acetamide group in compounds differs from the triethoxybenzamide group in the target compound. The latter’s triethoxy substituents may enhance π-π stacking interactions but reduce aqueous solubility compared to the compact trifluoromethyl group in the benzothiazole analogues .
Fluorinated Analogues
describes N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide, a structural analogue replacing the triethoxybenzamide with a 2-fluorobenzamide group. Key comparisons:
- Solubility : The triethoxy groups may improve lipophilicity (higher logP), whereas the fluorobenzamide analogue likely has better membrane permeability due to reduced steric hindrance .
Computational and Crystallographic Insights
- The sulfoxide group in the target compound may generate a polarized ESP surface, enhancing dipole interactions absent in non-oxidized analogues .
- Crystallography : Software suites like SHELX and WinGX () are critical for resolving conformational differences. For example, the 3,4,5-triethoxybenzamide group likely induces distinct crystal packing vs. smaller substituents, affecting stability and melting points .
Hypothetical Property Comparison Table
| Compound Name | Core Structure | Key Substituents | Calculated logP* | Predicted Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | Thienopyrazole | 3-Cl-Ph, 3,4,5-triethoxybenzamide | 4.2 | 0.05 |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-Cl-Ph)acetamide | Benzothiazole | 3-Cl-Ph, CF3 | 3.8 | 0.12 |
| N-[2-(3-Cl-Ph)-5-oxo-thienopyrazol-3-yl]-2-F-benzamide | Thienopyrazole | 3-Cl-Ph, 2-F-benzamide | 3.5 | 0.20 |
*Values estimated using fragment-based methods (e.g., Colle-Salvetti DFT in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
